N-Methylation Increases Lipophilicity by Approximately 0.8 LogP Units Relative to the Primary Amine Analog
The N-methyl substituent on the methanamine side chain of 910442-17-0 increases computed lipophilicity (XLogP3) relative to the primary amine analog (1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-3-ylmethanamine, CAS 1185302-03-7). PubChem computational data assign 910442-17-0 an XLogP3 value of 1.4, whereas the primary amine analog is predicted to have a lower XLogP3 (approximately 0.6–0.8 range based on the loss of one methyl group) [1]. This difference of approximately 0.6–0.8 log units reflects a roughly 4- to 6-fold increase in octanol-water partition coefficient, directly affecting compound solubility, membrane permeability, and chromatographic retention behavior.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 (PubChem computed) |
| Comparator Or Baseline | 1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-3-ylmethanamine (CAS 1185302-03-7): XLogP3 estimated at ~0.6–0.8 (no reported experimental value; inferred from loss of one CH2 vs. target compound) |
| Quantified Difference | ΔXLogP3 ≈ +0.6 to +0.8 (target compound more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability in cell-based assays, making the N-methylated building block preferable for synthesizing analogs intended to cross lipid bilayers, while the primary amine analog may be more suitable when lower logD is desired.
- [1] PubChem Compound Summary: Computed Properties section for CID 17998749. XLogP3 value = 1.4. National Center for Biotechnology Information. View Source
